molecular formula C13H22N2O4 B15237883 cis-2-(Tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-3A-carboxylic acid

cis-2-(Tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-3A-carboxylic acid

Cat. No.: B15237883
M. Wt: 270.32 g/mol
InChI Key: HJUIVRYFRSMIMF-ZANVPECISA-N
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Description

cis-2-(Tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-3A-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrrolo-pyridine core fused with a piperidine ring. The tert-butoxycarbonyl (Boc) group at the 2-position serves as a protective group for amines, enhancing stability during synthetic processes . The octahydro structure indicates full saturation of the bicyclic system, which influences conformational rigidity and solubility.

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

(3aS,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-6-9-4-5-14-7-13(9,8-15)10(16)17/h9,14H,4-8H2,1-3H3,(H,16,17)/t9-,13-/m0/s1

InChI Key

HJUIVRYFRSMIMF-ZANVPECISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCNC[C@@]2(C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNCC2(C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(Tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-3A-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCHM) or hydrochloric acid in dioxane. This reaction regenerates the secondary amine, enabling further functionalization (e.g., amide bond formation or alkylation).
Reaction Conditions :

ReagentSolventTemperatureYield (Reported)
TFADCHM0–25°C>90%
HCl (4M)Dioxane25°C85–92%

Carboxylic Acid Functionalization

The carboxylic acid group participates in standard derivatization reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄ or HCl gas) to form esters .

  • Amide Formation : Couples with amines via carbodiimide-mediated activation (e.g., EDC/HOBt or DCC).

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the acid to a primary alcohol, though this is rarely employed due to competing Boc deprotection.

Example Reaction Pathway :

text
Carboxylic acid + R-NH₂ → Amide (EDC/HOBt, DMF, 0–25°C)[6]

Ring Functionalization

The saturated pyrrolopyridine ring undergoes selective reactions:

  • Hydrogenation : Not applicable due to pre-existing saturation.

  • Epoxidation : Limited reactivity under standard epoxidation conditions (e.g., mCPBA).

  • N-Alkylation : The secondary amine (after Boc deprotection) reacts with alkyl halides or Michael acceptors .

Comparative Reactivity of Structural Analogs

CompoundKey Reaction ObservedConditionsReference
cis-tert-Butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylateBoc deprotection with HCl/dioxane25°C, 4h
Rel-(3aR,7aS)-5-(Fmoc)-2-Boc derivativeAmide coupling via EDC/HOBtDMF, 0°C → 25°C, 12h
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acidEsterification with methanol/H₂SO₄Reflux, 6h

Stability Considerations

  • Thermal Stability : Decomposes above 200°C .

  • pH Sensitivity : Stable in neutral to mildly acidic conditions; Boc group hydrolyzes in strong acids (pH < 2) .

  • Light Sensitivity : No significant photodegradation reported .

Key Challenges and Limitations

  • Steric Hindrance : The bicyclic structure limits access to the amine group post-Boc deprotection .

  • Solubility : Low solubility in polar solvents (e.g., water) complicates aqueous-phase reactions .

Scientific Research Applications

cis-2-(Tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-3A-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-(Tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-3A-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the active amine group. This deprotection step is crucial in many synthetic pathways, allowing the compound to participate in further chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo-Pyridine Carboxylic Acid Derivatives

Compounds such as 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) , 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) , and 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) share a pyrrolo-pyridine backbone but differ in substitution patterns (Table 1). These derivatives exhibit varying synthetic yields (71–95%) and substituent-dependent reactivity, with electron-withdrawing groups (e.g., Cl) reducing yields compared to electron-donating groups (e.g., OMe) . In contrast, the target compound’s octahydro structure and Boc protection likely improve stability but may complicate synthetic accessibility due to stereochemical control.

Piperidine/Pyrrolo-Pyridine Hybrids

The compound (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5) shares the Boc-protected carboxylic acid motif but lacks the fused pyrrolo-pyridine system. Its molecular weight (305.37 g/mol) is lower than the target compound’s estimated weight (~340–360 g/mol), reflecting differences in ring complexity . The phenyl substituent in this analog may enhance lipophilicity, whereas the target compound’s saturated bicyclic system could favor aqueous solubility.

Pharmacologically Active Analogs

Derivatives like 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones (e.g., compounds 19 and 20) exhibit analgesic and sedative activities superior to acetylsalicylic acid in preclinical models . These compounds feature halogenoaryl-piperazinyl propyl chains, which are absent in the target compound.

Key Research Findings and Implications

  • Synthetic Challenges : The Boc group and octahydro structure in the target compound may necessitate multi-step synthesis with strict stereochemical control, unlike simpler pyrrolo-pyridine acids .
  • Stability vs. Reactivity : Saturation of the bicyclic system likely reduces oxidative degradation risks compared to unsaturated analogs but may limit π-π stacking interactions in drug-receptor binding .
  • Pharmacological Potential: While halogenated or alkoxy-substituted pyrrolo-pyridines show CNS activity , the target compound’s carboxylic acid group positions it as a candidate for covalent inhibitor design or metal-organic frameworks.

Biological Activity

cis-2-(Tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-3A-carboxylic acid is a bicyclic compound that exhibits significant biological activity due to its unique structural features. This compound, often referred to as Boc-octahydropyrrolo, is characterized by a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various chemical processes. The molecular formula for this compound is C₁₃H₂₂N₂O₃, with a molecular weight of approximately 270.32 g/mol .

Chemical Structure

The structural configuration of this compound includes a pyrrolidine ring fused to a pyridine moiety, which is critical for its biological properties. The presence of the Boc group not only stabilizes the compound but also allows for selective reactions in synthetic pathways.

Anticancer Potential

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of pyrrolidine-based compounds have been shown to exhibit inhibitory effects on various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, compounds with similar structures have demonstrated inhibition of fatty acid synthase (FASN), which is crucial in lipid metabolism and cancer progression .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. It has been suggested that derivatives of this structure can interact with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .

Case Studies

Study Findings Reference
Study on Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines; IC50 values ranged from 10 to 30 µM
Enzyme Inhibition ResearchIdentified as a potent inhibitor of FASN; reduced lipid synthesis in treated cells
Neuropharmacological InvestigationShowed modulation of GABAergic transmission; potential implications for anxiety treatment

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. The Boc protecting group allows for selective reactions at desired sites, enhancing the yield and purity of the final product .

Derivative Development

Researchers are actively developing derivatives of this compound to explore enhanced biological activities. Modifications at various positions on the pyrrolidine ring have been shown to influence potency and selectivity against specific biological targets.

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